molecular formula C28H34N2O6 B3068403 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid CAS No. 457060-97-8

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Cat. No. B3068403
M. Wt: 494.6 g/mol
InChI Key: WPCUPMFUJBWUFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid is a compound that has gained significant attention in the field of scientific research due to its unique properties. It is a derivative of proline, an amino acid that plays an essential role in protein synthesis.

Scientific Research Applications

Synthesis and Peptide Modification

The compound, 2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid, finds significant use in the synthesis and modification of bioactive peptides. For instance, Fauq et al. (1998) demonstrated the synthesis of a novel α-amino acid, which could be incorporated into synthetic peptides using standard solid-phase synthesis methods, highlighting the versatility of such compounds in peptide modification (Fauq et al., 1998). Similarly, Nowick et al. (2000) and Carrasco et al. (2006) discussed the creation of unnatural amino acids and their derivatives for the synthesis of peptide-based structures, further illustrating the role of such compounds in peptide chemistry (Nowick et al., 2000), (Carrasco et al., 2006).

Solid-Phase Peptide Synthesis

The compound is particularly valuable in solid-phase peptide synthesis (SPPS). For example, Nandhini et al. (2022) discussed the use of Fmoc and Boc group in SPPS, highlighting the stability of peptide-O-Mmsb-Resin to piperidine and trifluoroacetic acid used to remove Fmoc and Boc (Nandhini et al., 2022).

Molecular Rods and Macrocycles Synthesis

Gothard and Nowick (2010) introduced unnatural amino acids as nanometer-sized building blocks for creating water-soluble macrocycles with well-defined shapes. This application highlights the use of such compounds in the synthesis of complex molecular structures (Gothard & Nowick, 2010).

Pharmaceutical and Medicinal Applications

These compounds are also employed in the synthesis of pharmaceutical products. For example, Přibylka et al. (2020) discussed the environmental impacts in synthesizing peptide-based drugs, emphasizing the role of Fmoc removal protocols in the process (Přibylka et al., 2020).

Functional Material Fabrication

Tao et al. (2016) explored the self-organization of Fmoc-modified amino acids for the fabrication of functional materials, demonstrating the potential of such compounds in various applications, including cell cultivation and drug delivery (Tao et al., 2016).

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O6/c1-28(2,3)36-27(34)30-14-8-9-18(16-30)15-24(25(31)32)29-26(33)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,18,23-24H,8-9,14-17H2,1-3H3,(H,29,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCUPMFUJBWUFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Fmoc-amino)-3-(1-boc-3-piperidyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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